molecular formula C8H18N2O2 B045510 Tert-butyl 2-aminopropylcarbamate CAS No. 255735-88-7

Tert-butyl 2-aminopropylcarbamate

Cat. No. B045510
M. Wt: 174.24 g/mol
InChI Key: UYNSYFDLTSSUNI-UHFFFAOYSA-N
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Description

Synthesis Analysis

Optically active trans-tert-butyl-2-aminocyclopentylcarbamate has been synthesized via aziridine opening and optical resolution, providing access to multigram quantities of both enantiomers without chromatography (Xu & Appella, 2006). Additionally, tert-butyl aminocarbonate, a novel compound for acylating amines, was prepared through the reaction of hydroxylamine with di-tert-butyl dicarbonate (Harris & Wilson, 1983).

Molecular Structure Analysis

The crystal structure of tert-butyl acetylcarbamate has been analyzed, revealing dimers forming centrosymmetric rings linked by double N—H⋯O=C hydrogen bonds. Hirshfeld surface analysis highlighted the major contributions to the crystal packing from H⋯H and O⋯H contacts (Dawa El Mestehdi et al., 2022).

Chemical Reactions and Properties

The N-tert-butyldimethylsilyloxycarbonyl group (silyl carbamate) has been synthesized from commonly used amino protecting groups, showcasing the versatility of tert-butyl 2-aminopropylcarbamate derivatives in chemoselective transformations (Sakaitani & Ohfune, 1990).

Physical Properties Analysis

The synthesis of tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl)carbamate, an important intermediate in many biologically active compounds, highlights the efficient synthetic methods and the physical properties conducive to further chemical modifications (Zhao et al., 2017).

Chemical Properties Analysis

The compound tert-butyl 2-amino-4-phenethylphenylcarbamate, synthesized through various methods, demonstrates the chemical versatility and reactivity of tert-butyl 2-aminopropylcarbamate derivatives. This compound, obtained for the first time, showed the advantage of fast reaction, mild condition, and good yield, indicative of the broad chemical properties of tert-butyl 2-aminopropylcarbamate derivatives (Feng-hu, 2014).

Scientific Research Applications

  • Synthesis of Secondary Aliphatic Amines : Tert-butyl 2-naphthalenesulfonylcarbamate enables the stepwise synthesis of secondary aliphatic amines with high yield. Its application in orthogonally protected spermidine allows for selective modification (Grehn & Ragnarsson, 2002).

  • Intermediate in Lymph Manufacture : A scalable, efficient one-pot method for synthesizing (S)-tert-butyl 1-oxo-1-(1-(pyridin-2-yl)cyclopropylamino)propan-2-ylcarbamate, an intermediate in lymph manufacture, has been developed (Li et al., 2012).

  • NMR Tag for High-Molecular-Weight Proteins : O-tert-Butyltyrosine (Tby) serves as an excellent NMR tag for high-molecular-weight proteins and measurements of submicromolar ligand binding affinities (Chen et al., 2015).

  • Synthesis of Chiral Amino Carbonyl Compounds : Tert-Butyl phenyl(phenylsulfonyl)methylcarbamate is synthesized through the asymmetric Mannich reaction, offering a safe and efficient method for chiral amino carbonyl compounds (Yang et al., 2009).

  • Synthesis and Resolution of Enantiomers : A practical synthesis of trans-tert-butyl-2-aminocyclopentylcarbamate and its optical resolution provides access to multigram quantities of both enantiomers without chromatography (Xu & Appella, 2006).

  • Preparation of Novel Glycoconjugates : Glycosylative transcarbamylation efficiently transforms tert-butyl carbamates into novel glycoconjugates, with good to excellent yields and tolerance to common protecting groups (Henry & Lineswala, 2007).

  • Degradation of Methyl Tert-Butyl Ether (MTBE) : The UV/H2O2 process effectively degrades MTBE into primary byproducts and intermediates (Stefan et al., 2000).

  • Synthesis of Factor Xa Inhibitors : An efficient stereoselective route for the preparation of six stereoisomers of 3, 4-diaminocyclohexane carboxamide, key intermediates for the synthesis of factor Xa inhibitors, has been presented (Wang et al., 2017).

Safety And Hazards

Tert-butyl 2-aminopropylcarbamate is associated with certain hazards. It has been assigned the GHS07 pictogram, with the signal word “Warning”. The hazard statements include H317 (may cause an allergic skin reaction) and H319 (causes serious eye irritation) .

Future Directions

Tert-butyl 2-aminopropylcarbamate and other carbamates have received much attention in recent years due to their very good chemical and proteolytic stability, ability to penetrate cell membranes, and resemblance to a peptide bond. They play a significant role in modern drug discovery and medicinal chemistry .

properties

IUPAC Name

tert-butyl N-(2-aminopropyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2O2/c1-6(9)5-10-7(11)12-8(2,3)4/h6H,5,9H2,1-4H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYNSYFDLTSSUNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)OC(C)(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60626260
Record name tert-Butyl (2-aminopropyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60626260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 2-aminopropylcarbamate

CAS RN

255735-88-7
Record name tert-Butyl (2-aminopropyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60626260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of afford tert-butyl 2-azidopropylcarbamate (7.0 g, 3.6 mmol) and Pd/C (0.7 g) in MeOH (250 mL) was stirred under a H2 (1 atm) atmosphere (RT, 16 h). The mixture was filtered and concentrated under reduced pressure. The crude product was purified by chromatography on silica gel, eluting with saturated NH3 in MeOH-DCM (0-10%) to afford tert-butyl 2-aminopropylcarbamate (5.1 g, 83.7%) as a light yellow oil. 1HNMR (CDCl3): δ4.9 (bs, 1H, NH), 3.15 (m, 1H, CH), 3.0 (m, 1H, CH2), 2.8 (m, 1H, CH2), 1.7 (bs, 2H, NH2), 1.5 (s, 9H, CH3), 1.0 (d, 3H, CH3).
Quantity
7 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
Name
Quantity
0.7 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
JF Petersen, CG Tortzen, M Pittelkow, JB Christensen - Tetrahedron, 2015 - Elsevier
Improved synthetic methodology for the synthesis of internally branched chiral poly(amidoamine) (PAMAM) dendrons and dendrimers has been developed and the compounds have …
Number of citations: 14 www.sciencedirect.com

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